molecular formula C22H15BrClN3O4 B12023626 4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 767288-42-6

4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12023626
CAS No.: 767288-42-6
M. Wt: 500.7 g/mol
InChI Key: KPUIGLDVQXRAGL-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C22H15BrClN3O4 and a molecular weight of 500.74 g/mol . This compound is known for its unique structure, which includes a combination of chloroaniline, oxoacetyl, carbohydrazonoyl, and bromobenzoate groups.

Preparation Methods

The synthesis of 4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the Chloroanilino Group: This step involves the reaction of aniline with a chlorinating agent to introduce the chlorine atom.

    Oxoacetylation: The chloroaniline derivative is then reacted with an oxoacetylating agent to form the oxoacetyl group.

    Carbohydrazonoyl Formation: The oxoacetylated compound is further reacted with a carbohydrazide to introduce the carbohydrazonoyl group.

    Bromobenzoate Addition: Finally, the compound is reacted with 2-bromobenzoic acid to form the final product.

the synthesis typically requires controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

767288-42-6

Molecular Formula

C22H15BrClN3O4

Molecular Weight

500.7 g/mol

IUPAC Name

[4-[(E)-[[2-(2-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H15BrClN3O4/c23-17-6-2-1-5-16(17)22(30)31-15-11-9-14(10-12-15)13-25-27-21(29)20(28)26-19-8-4-3-7-18(19)24/h1-13H,(H,26,28)(H,27,29)/b25-13+

InChI Key

KPUIGLDVQXRAGL-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.